molecular formula C11H13NO3S3 B2924687 N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034404-70-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2924687
CAS RN: 2034404-70-9
M. Wt: 303.41
InChI Key: UGMBQJDTYCNCFD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been known to undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

The use of N-hydroxy sulfonamide as a sulfonylating agent represents a novel approach in the sulfonylation of thiophenols, aryl acetylenic acids, and aromatic alkynes, showcasing the versatility and efficiency of these reactions in synthesizing various sulfone analogs with regio- and stereoselective properties (Raghuvanshi & Verma, 2021). This highlights the chemical utility of sulfonamide derivatives in creating structurally diverse molecules.

Biological Activities and Potential Therapeutic Applications

Thiophene sulfonamide derivatives have been explored for their urease inhibition, hemolytic activities, and antibacterial properties, offering insights into their potential as therapeutic agents. The synthesis of these derivatives through Suzuki cross-coupling reactions and their biological evaluations underline their significant effects, especially in terms of urease inhibition activity and antibacterial potential (Noreen et al., 2017). These findings suggest a promising avenue for developing new drugs targeting specific biochemical pathways.

Drug Metabolism and Pharmacokinetics

The application of biocatalysis to drug metabolism studies, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, illustrates the role of microbial systems in producing metabolites for structural characterization. This approach facilitates the understanding of drug metabolism and the identification of pharmacologically active metabolites, aiding in the development of drugs with optimized efficacy and safety profiles (Zmijewski et al., 2006).

Molecular Modeling and Drug Design

The synthesis and antimicrobial evaluation of sulfonamide derivatives containing benzamide moieties as carbonic anhydrase and acetylcholinesterase inhibitors demonstrate the integration of sulfonamide and benzamide pharmacophores in novel drug design. These compounds exhibit significant inhibitory potential against enzymes at nanomolar levels, indicating their promise as leads for the development of new therapeutic agents targeting specific enzymes (Tuğrak et al., 2020).

Environmental and Analytical Chemistry Applications

The design and application of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols highlight the use of sulfonamide derivatives in developing sensitive and selective detection techniques. This is crucial for monitoring the presence of toxic compounds in environmental samples and for the exploration of biological activities associated with specific thiols (Wang et al., 2012).

Future Directions

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMBQJDTYCNCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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